

Spectroscopic Analysis of Methyl 4-chloro-2-methoxynicotinate: A Technical Overview

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Compound of Interest

Compound Name: *Methyl 4-chloro-2-methoxynicotinate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **Methyl 4-chloro-2-methoxynicotinate**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure, alongside standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in chemical synthesis and drug development.

Chemical Structure and Properties

- IUPAC Name: **Methyl 4-chloro-2-methoxynicotinate**
- Molecular Formula: $C_8H_8ClNO_3$
- Molecular Weight: 201.61 g/mol
- CAS Number: 1256826-55-7

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectral data for **Methyl 4-chloro-2-methoxynicotinate**. These predictions are based on the known chemical shifts and fragmentation patterns of the functional groups present in the molecule.

Table 1: Predicted ^1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|--|--------------|-------------------|-----------------------------------|
| ~8.2 - 8.4 | d | 1H | Pyridine Ring (H-6) |
| ~7.0 - 7.2 | d | 1H | Pyridine Ring (H-5) |
| ~3.9 - 4.1 | s | 3H | Methoxy (-OCH ₃) |
| ~3.8 - 4.0 | s | 3H | Ester Methyl (-OCH ₃) |
| Solvent: CDCl ₃ , Frequency: 400 MHz | | | |

Table 2: Predicted ^{13}C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |
|---|--|
| ~165 - 167 | Ester Carbonyl (C=O) |
| ~160 - 162 | Pyridine Ring (C-2) |
| ~150 - 152 | Pyridine Ring (C-4) |
| ~145 - 147 | Pyridine Ring (C-6) |
| ~110 - 112 | Pyridine Ring (C-5) |
| ~108 - 110 | Pyridine Ring (C-3) |
| ~55 - 57 | Methoxy Carbon (-OCH ₃) |
| ~52 - 54 | Ester Methyl Carbon (-OCH ₃) |
| Solvent: CDCl ₃ , Frequency: 100 MHz | |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Functional Group Association |
|--------------------------------|---|
| ~3100 - 3000 | C-H Stretch (Aromatic) |
| ~2950 - 2850 | C-H Stretch (Aliphatic -CH ₃) |
| ~1730 - 1715 | C=O Stretch (Ester) |
| ~1600 - 1550 | C=C and C=N Stretch (Pyridine Ring) |
| ~1250 - 1200 | C-O Stretch (Ester and Ether) |
| ~800 - 750 | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |
|---|---|
| 201 / 203 | [M] ⁺ (Molecular ion with isotopic pattern for Cl) |
| 170 / 172 | [M - OCH ₃] ⁺ |
| 142 / 144 | [M - COOCH ₃] ⁺ |
| Ionization Method: Electron Ionization (EI) | |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 4-chloro-2-methoxynicotinate** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.

- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-15 ppm.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024-4096 scans.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy

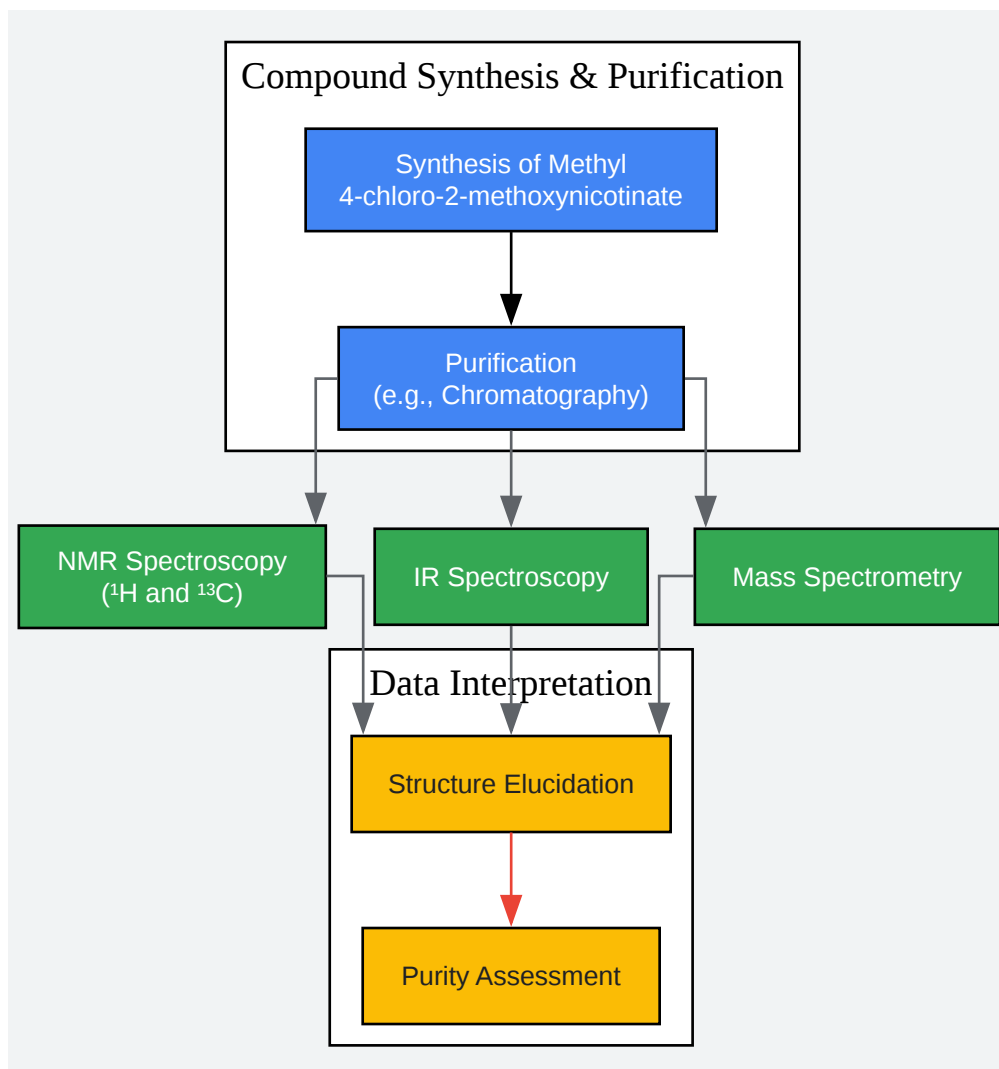
- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- IR Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Analysis: Identify and label the major absorption bands in the spectrum and correlate them with known vibrational frequencies of the functional groups.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
- ESI-MS Acquisition Parameters:
 - Ionization Mode: Positive ion mode ($[M+H]^+$).
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 °C.
 - Mass Range: m/z 50-500.
- Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of chlorine.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 4-chloro-2-methoxynicotinate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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